molecular formula C18H12N6 B12568241 5,6-Bis(4-aminophenyl)pyrazine-2,3-dicarbonitrile CAS No. 566149-78-8

5,6-Bis(4-aminophenyl)pyrazine-2,3-dicarbonitrile

Cat. No.: B12568241
CAS No.: 566149-78-8
M. Wt: 312.3 g/mol
InChI Key: IRYFRIIWNWHKCW-UHFFFAOYSA-N
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Description

5,6-Bis(4-aminophenyl)pyrazine-2,3-dicarbonitrile is an organic compound with significant applications in various fields of science and industry. This compound is characterized by its unique structure, which includes two aminophenyl groups attached to a pyrazine ring with dicarbonitrile substituents. This structure imparts unique chemical and physical properties to the compound, making it valuable for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Bis(4-aminophenyl)pyrazine-2,3-dicarbonitrile typically involves the use of palladium-catalyzed cross-coupling reactions. One common method is the Suzuki coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated pyrazine compound in the presence of a palladium catalyst and a base. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) and temperatures ranging from 50°C to 100°C .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5,6-Bis(4-aminophenyl)pyrazine-2,3-dicarbonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium at room temperature.

    Reduction: Sodium borohydride in methanol at 0°C to room temperature.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide at elevated temperatures.

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted aminophenyl derivatives.

Scientific Research Applications

5,6-Bis(4-aminophenyl)pyrazine-2,3-dicarbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5,6-Bis(4-aminophenyl)pyrazine-2,3-dicarbonitrile involves its interaction with molecular targets through various pathways:

Comparison with Similar Compounds

Similar Compounds

  • 5,6-Bis(5-methoxythiophen-2-yl)pyrazine-2,3-dicarbonitrile
  • 5,6-Bis(4-methylphenyl)pyrazine-2,3-dicarbonitrile

Uniqueness

5,6-Bis(4-aminophenyl)pyrazine-2,3-dicarbonitrile is unique due to its aminophenyl groups, which provide additional sites for chemical modification and enhance its reactivity compared to similar compounds. This makes it particularly valuable for applications requiring specific functionalization and high reactivity .

Properties

CAS No.

566149-78-8

Molecular Formula

C18H12N6

Molecular Weight

312.3 g/mol

IUPAC Name

5,6-bis(4-aminophenyl)pyrazine-2,3-dicarbonitrile

InChI

InChI=1S/C18H12N6/c19-9-15-16(10-20)24-18(12-3-7-14(22)8-4-12)17(23-15)11-1-5-13(21)6-2-11/h1-8H,21-22H2

InChI Key

IRYFRIIWNWHKCW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC(=C(N=C2C3=CC=C(C=C3)N)C#N)C#N)N

Origin of Product

United States

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